[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride
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Overview
Description
“[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride” is a chemical compound with the molecular formula C10H14ClN5. It is a research product and not intended for human or veterinary use. The compound is also known as Phenyl (2H-tetrazol-5-yl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “this compound”, has been a topic of interest in medicinal chemistry . Various synthetic approaches have been developed, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid through activation of the azide by expensive and toxic metals, strong Lewis acids, or amine salts .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N5.ClH/c1-7-5-4-6-8(2)10(7)16-11(9(3)12)13-14-15-16;/h4-6,9H,12H2,1-3H3;1H . This indicates the presence of a tetrazole ring attached to a phenyl group, which is further attached to a methanamine group.Chemical Reactions Analysis
Tetrazoles, including “this compound”, exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Physical and Chemical Properties Analysis
“this compound” is a solid compound . The molecular weight of the compound is 239.71. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Safety and Hazards
Future Directions
The future directions for “[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride” and similar compounds could involve further exploration of their synthesis methods, as well as their potential applications in medicinal chemistry . Given their unique properties, tetrazoles could be used in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that tetrazoles, such as the one present in this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that the compound might interact with targets that typically bind to carboxylic acids.
Mode of Action
Tetrazoles are known to mimic the function of carboxylic acids . They can form hydrogen bonds with their targets, similar to carboxylic acids, but are more resistant to metabolic degradation . This could potentially enhance the stability and duration of the compound’s interaction with its targets.
Biochemical Pathways
Given that tetrazoles are often used as carboxylic acid isosteres , it’s plausible that this compound could influence pathways where carboxylic acids play a key role. These could include various metabolic pathways, as carboxylic acids are integral to many biological processes.
Pharmacokinetics
Tetrazoles are generally known for their metabolic stability , which could potentially enhance the bioavailability of EN300-26620116.
Properties
IUPAC Name |
[1-(2,6-dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJXZDUGQVDFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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